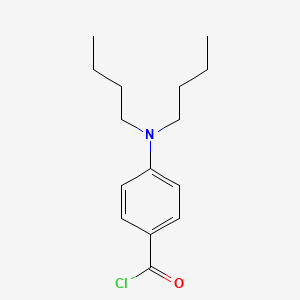
4-(Dibutylamino)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibutylamino)benzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)benzoyl chloride typically involves the acylation of 4-(Dibutylamino)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(Dibutylamino)benzoic acid+Thionyl chloride→4-(Dibutylamino)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dibutylamino)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Dibutylamino)benzoic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under anhydrous conditions.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
4-(Dibutylamino)benzoic acid: Formed through hydrolysis.
4-(Dibutylamino)benzyl alcohol: Formed through reduction.
Scientific Research Applications
4-(Dibutylamino)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of drug molecules due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials.
Analytical Chemistry: Employed in derivatization reactions to improve the detection and analysis of small molecules in biological samples.
Mechanism of Action
The mechanism of action of 4-(Dibutylamino)benzoyl chloride involves the acylation of nucleophilic functional groups, such as amines and alcohols, through the formation of an amide or ester bond. The reaction occurs through the displacement of the chloride ion by the nucleophile, resulting in the formation of the corresponding amide or ester .
Comparison with Similar Compounds
- 4-(Dimethylamino)benzoyl chloride
- 4-(Diethylamino)benzoyl chloride
- 4-(Dipropylamino)benzoyl chloride
Comparison: 4-(Dibutylamino)benzoyl chloride is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dipropyl analogs.
Properties
CAS No. |
65698-88-6 |
|---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
4-(dibutylamino)benzoyl chloride |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)14-9-7-13(8-10-14)15(16)18/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
JOBWEZFORNJNJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


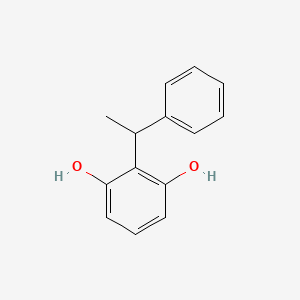

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)



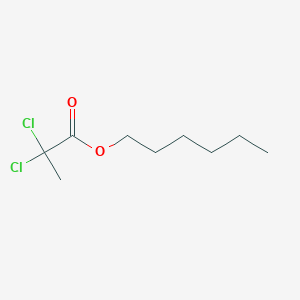
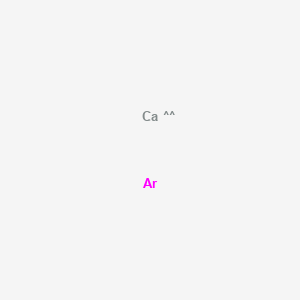

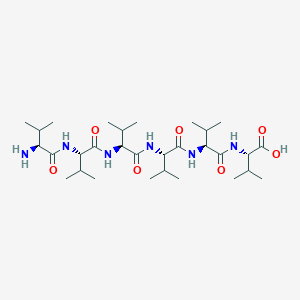


![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
